![molecular formula C21H19FN6OS B2578013 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone CAS No. 1358741-54-4](/img/structure/B2578013.png)
2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
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Description
2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H19FN6OS and its molecular weight is 422.48. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Properties
One study focused on the synthesis and biological evaluation of [1,2,4]Triazolo[4,3-a]quinoxaline derivatives, including 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor, for their anticonvulsant properties. The synthesized compounds were tested using a metrazol-induced convulsions model, with two compounds showing significant anticonvulsant activities (Mohamed Alswah et al., 2013).
Antibacterial and Antimycobacterial Activity
Another research effort synthesized derivatives of N-substituted piperazinyl quinolones, targeting antibacterial and antimycobacterial activities. The study found that certain halogenated analogs with nitro substitution displayed antibacterial and antimycobacterial activities, suggesting the potential of these compounds for further exploration in medicinal chemistry (Gulshan Gurunani et al., 2022).
Anticancer Activity
Research into 1,2,4-triazolo[4,3-a]-quinoline derivatives designed for anticancer activity revealed that certain derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This study underscores the potential of these compounds in the development of new anticancer therapies (B. N. Reddy et al., 2015).
Synthetic Utility in Heterocyclic Synthesis
The utility of 1-(4-substituted-aminophenyl)ethanones and their derivatives in the synthesis of various heterocyclic compounds has been reviewed. This research highlights the importance of these intermediates in creating biologically active molecules for potential therapeutic applications (M. Salem et al., 2021).
Positive Inotropic Activity
Studies on the synthesis and evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides have identified compounds with favorable positive inotropic activity. This suggests potential applications in treating cardiovascular diseases (Ji-Yong Liu et al., 2009).
properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6OS/c22-15-5-7-16(8-6-15)26-9-11-27(12-10-26)19(29)13-30-21-20-25-23-14-28(20)18-4-2-1-3-17(18)24-21/h1-8,14H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIUDBAKQURJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4N5C3=NN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone |
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